

# Section 1: Antigen 85 (Ag85) Complex as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025



Introduction: The Antigen 85 (Ag85) complex is a family of essential mycolyltransferase enzymes (Ag85A, Ag85B, and Ag85C) secreted by Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] These enzymes play a critical role in the final stages of cell wall biosynthesis, specifically in the transfer of mycolic acids to the arabinogalactan-peptidoglycan complex.[3] This process is vital for the structural integrity and viability of the bacterium. The crucial role of the Ag85 complex in the survival and pathogenicity of M. tuberculosis makes it a compelling target for the development of new anti-tuberculosis drugs, especially in light of increasing multidrug-resistant strains.[1][2][3]

## **Quantitative Data on Ag85 Inhibitors**

Research into inhibitors of the Ag85 complex is ongoing. The following table summarizes key quantitative data for some identified inhibitors.



| Compound                                                | Target | IC50          | Ki | Assay<br>Method                            | Reference        |
|---------------------------------------------------------|--------|---------------|----|--------------------------------------------|------------------|
| Ebselen                                                 | Ag85C  | ~5 µM         | -  | In vitro<br>mycolyltransf<br>erase assay   | INVALID-<br>LINK |
| 2,3-<br>dihydropyridi<br>n-4-one<br>derivatives         | Ag85C  | 1.9 - 11.5 μΜ | -  | Fluorimetric<br>assay                      | INVALID-<br>LINK |
| Di- and tri-<br>substituted<br>imidazole<br>derivatives | Ag85C  | 4.6 - 25 μΜ   | -  | HPLC-based<br>mycolyltransf<br>erase assay | INVALID-<br>LINK |

## **Experimental Protocols**

- 1. In Vitro Mycolyltransferase Assay (for Ebselen):
- Objective: To determine the inhibitory effect of a compound on the mycolyltransferase activity of Ag85C.
- Materials: Recombinant Ag85C protein, trehalose monomycolate (TMM) as the mycolyl donor substrate, [14C]-labeled trehalose as an acceptor substrate, inhibitor compound (e.g., Ebselen), scintillation fluid, and a scintillation counter.

#### Procedure:

- Ag85C is pre-incubated with the inhibitor at various concentrations.
- The enzymatic reaction is initiated by the addition of TMM and [14C]-trehalose.
- The reaction mixture is incubated at 37°C to allow for the formation of [14C]-trehalose dimycolate (TDM).
- The reaction is stopped, and the lipids are extracted.



- The amount of [14C]-TDM formed is quantified by scintillation counting.
- The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
- 2. Fluorimetric Assay (for 2,3-dihydropyridin-4-one derivatives):
- Objective: A high-throughput compatible assay to screen for Ag85C inhibitors.
- Materials: Recombinant Ag85C, a fluorogenic substrate analog, inhibitor compounds.
- Procedure:
  - The assay is performed in a microplate format.
  - Ag85C is incubated with the inhibitor.
  - The fluorogenic substrate is added, which upon enzymatic reaction by Ag85C, releases a fluorescent molecule.
  - The increase in fluorescence is measured over time using a plate reader.
  - Inhibitory activity is determined by the reduction in the rate of fluorescence increase.

## **Signaling Pathways and Mechanisms**

The primary role of the Ag85 complex is enzymatic and central to the cell wall synthesis of Mycobacterium tuberculosis. Inhibition of this complex disrupts the integrity of the bacterial cell wall, leading to bacterial death.





Click to download full resolution via product page

Caption: Inhibition of the Antigen 85 complex disrupts mycobacterial cell wall synthesis.

# Section 2: OM-85 as a Therapeutic Agent

Introduction: OM-85 is a standardized lysate of 21 strains from eight common respiratory pathogens (Haemophilus influenzae, Streptococcus pneumoniae, Klebsiella pneumoniae ssp. pneumoniae, Klebsiella pneumoniae ssp. ozaenae, Staphylococcus aureus, Streptococcus pyogenes, Streptococcus sanguinis, and Moraxella catarrhalis). It is used as an immunomodulating agent for the prevention of recurrent respiratory tract infections (RTIs).[4][5] [6][7] OM-85 is thought to exert its effects by stimulating both the innate and adaptive immune systems, leading to a more robust and balanced immune response to respiratory pathogens.[4]

#### **Quantitative Data from Clinical Studies**

The efficacy of OM-85 has been evaluated in numerous clinical trials. The table below presents a summary of key quantitative findings.



| Study<br>Population              | Outcome<br>Measured                          | Result                      | p-value | Reference           |
|----------------------------------|----------------------------------------------|-----------------------------|---------|---------------------|
| Children with recurrent RTIs     | Reduction in the number of RTIs              | 30.5% reduction vs. placebo | <0.001  | INVALID-LINK        |
| Children with recurrent wheezing | Reduction in wheezing episodes               | Significant reduction       | <0.05   | INVALID-LINK        |
| Adults with chronic bronchitis   | Reduction in exacerbation frequency          | 28% reduction vs. placebo   | <0.01   | INVALID-LINK        |
| ARROW Trial<br>(Ongoing)         | Primary: hospital<br>admission for<br>wheeze | Ongoing                     | -       | INVALID-LINK<br>[8] |

## **Experimental Protocols**

- 1. Clinical Trial Protocol for Recurrent RTIs in Children (Double-Blind, Placebo-Controlled):
- Objective: To evaluate the efficacy and safety of OM-85 in preventing recurrent RTIs in children.
- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: Children with a history of a defined number of RTIs in the previous year.
- Intervention:
  - Treatment group: OM-85 administered orally for 10 consecutive days per month for 3 months.
  - Control group: Placebo administered in the same regimen.
- Follow-up: Participants are followed for a defined period (e.g., 6-12 months).
- Primary Endpoint: The number of RTIs during the follow-up period.



- Secondary Endpoints: Duration of RTIs, use of antibiotics, school absenteeism.
- Statistical Analysis: Comparison of the primary and secondary endpoints between the treatment and placebo groups using appropriate statistical tests (e.g., Poisson regression for count data).
- 2. In Vitro Dendritic Cell Activation Assay:
- Objective: To assess the immunomodulatory effect of OM-85 on dendritic cells (DCs).
- Materials: Human monocyte-derived DCs, OM-85, flow cytometer, antibodies against DC surface markers (e.g., CD80, CD86, HLA-DR), ELISA kits for cytokine measurement (e.g., IL-12, TNF-α).
- Procedure:
  - DCs are cultured in the presence or absence of OM-85.
  - After a defined incubation period, cells are harvested.
  - The expression of maturation markers (CD80, CD86, HLA-DR) is analyzed by flow cytometry.
  - The concentration of cytokines in the culture supernatant is measured by ELISA.
  - Increased expression of maturation markers and pro-inflammatory cytokines indicates DC activation.

#### **Signaling Pathways**

OM-85 is believed to interact with immune cells in the gut-associated lymphoid tissue (GALT), leading to a systemic immune response. The bacterial components in OM-85 are recognized by pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptors (TLRs) on dendritic cells and macrophages. This interaction triggers downstream signaling cascades that result in the activation of these cells and the priming of the adaptive immune system.





#### Click to download full resolution via product page

Caption: Proposed mechanism of action of OM-85 in modulating the immune system.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The therapeutic agents and targets discussed are subjects of ongoing research, and the information provided should be critically evaluated in the context of the cited scientific literature.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Antigen 85 complex as a powerful Mycobacterium tuberculosis immunogene: Biology, immune-pathogenicity, applications in diagnosis, and vaccine design [agris.fao.org]
- 2. Antigen 85 complex as a powerful Mycobacterium tuberculosis immunogene: Biology, immune-pathogenicity, applications in diagnosis, and vaccine design PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. What are Mycobacterial antigen complex 85 modulators and how do they work? [synapse.patsnap.com]
- 4. Oral Bacterial Lysate OM-85: Advances in Pharmacology and Therapeutics PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expert consensus on the role of OM-85 in the management of recurrent respiratory infections: A Delphi study PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ARROW Trial OM-85 CIRCAN [circan.org]
- To cite this document: BenchChem. [Section 1: Antigen 85 (Ag85) Complex as a Therapeutic Target]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8248211#potential-therapeutic-applications-of-as-85]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com